1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate
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Overview
Description
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent biological activities, particularly in the field of antimicrobial and antiviral research. Its unique structure, which includes a naphthyridine core and a diazabicycloheptane moiety, contributes to its diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate typically involves multiple steps:
Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine core through a series of cyclization reactions. This can be achieved using starting materials such as 2-aminopyridine and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Diazabicycloheptane Moiety: The diazabicycloheptane group is introduced via a nucleophilic substitution reaction. This step often requires the use of strong bases and specific solvents to facilitate the reaction.
Fluorination and Carboxylation:
Final Coupling and Sulfonation: The final step involves coupling the intermediate with methanesulfonic acid to form the monomethanesulfonate salt. This step is usually carried out under mild conditions to preserve the integrity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antimicrobial and antiviral agent. It shows promise in treating infections caused by resistant strains of bacteria and viruses.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and disrupting essential biological processes. The diazabicycloheptane moiety plays a crucial role in enhancing the binding affinity and specificity of the compound. Key pathways affected include DNA replication, protein synthesis, and cell wall biosynthesis.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carboxylic acid derivatives: These compounds share the naphthyridine core but differ in their substituents, leading to variations in their biological activities.
Fluoroquinolones: A class of antibiotics that also contain a fluorine atom and exhibit broad-spectrum antimicrobial activity.
Diazabicycloheptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate is unique due to its combination of a naphthyridine core, a diazabicycloheptane moiety, and a fluorine atom. This unique structure contributes to its potent biological activity and makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
125277-78-3 |
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Molecular Formula |
C19H25FN4O6S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-tert-butyl-7-[(1R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C18H21FN4O3.CH4O3S/c1-18(2,3)23-8-12(17(25)26)14(24)11-5-13(19)16(21-15(11)23)22-7-9-4-10(22)6-20-9;1-5(2,3)4/h5,8-10,20H,4,6-7H2,1-3H3,(H,25,26);1H3,(H,2,3,4)/t9?,10-;/m1./s1 |
InChI Key |
MJNOUMJYXASFCR-FJYJDOHQSA-N |
Isomeric SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CC4C[C@@H]3CN4)F)C(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CC4CC3CN4)F)C(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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